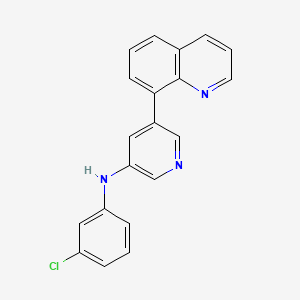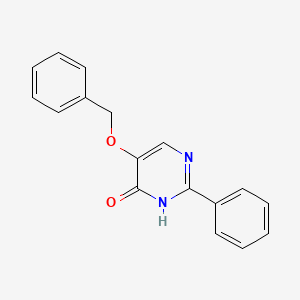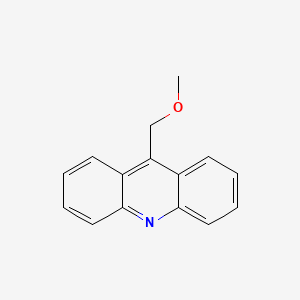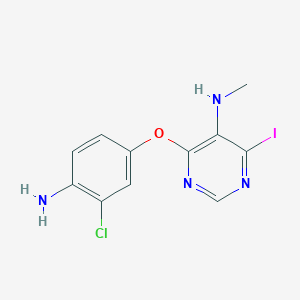
3-Pyridinamine, N-(3-chlorophenyl)-5-(8-quinolinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-CHLOROPHENYL)-5-(QUINOLIN-8-YL)PYRIDIN-3-AMINE is a complex organic compound that features a pyridine ring substituted with a quinoline moiety and a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-5-(QUINOLIN-8-YL)PYRIDIN-3-AMINE typically involves multi-step organic reactions. One common method includes:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is synthesized through cyclization reactions.
Introduction of the Quinoline Moiety: The quinoline group is introduced via a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Substitution with Chlorophenyl Group: The final step involves the substitution of the pyridine ring with a chlorophenyl group using nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-CHLOROPHENYL)-5-(QUINOLIN-8-YL)PYRIDIN-3-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(3-CHLOROPHENYL)-5-(QUINOLIN-8-YL)PYRIDIN-3-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-CHLOROPHENYL)-5-(QUINOLIN-8-YL)PYRIDIN-3-AMINE involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-BROMOPHENYL)-5-(QUINOLIN-8-YL)PYRIDIN-3-AMINE
- N-(3-FLUOROPHENYL)-5-(QUINOLIN-8-YL)PYRIDIN-3-AMINE
- N-(3-METHOXYPHENYL)-5-(QUINOLIN-8-YL)PYRIDIN-3-AMINE
Uniqueness
N-(3-CHLOROPHENYL)-5-(QUINOLIN-8-YL)PYRIDIN-3-AMINE is unique due to the presence of the chlorophenyl group, which can impart distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Propiedades
Número CAS |
875147-06-1 |
|---|---|
Fórmula molecular |
C20H14ClN3 |
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-5-quinolin-8-ylpyridin-3-amine |
InChI |
InChI=1S/C20H14ClN3/c21-16-6-2-7-17(11-16)24-18-10-15(12-22-13-18)19-8-1-4-14-5-3-9-23-20(14)19/h1-13,24H |
Clave InChI |
ZGWZVLXVNCWPHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)C3=CC(=CN=C3)NC4=CC(=CC=C4)Cl)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Morpholinamine, N-[5-(2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12923319.png)





![2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)sulfanyl]benzoic acid](/img/structure/B12923363.png)



